![molecular formula C17H26S B14202008 1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene CAS No. 830320-94-0](/img/structure/B14202008.png)
1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene is an organic compound characterized by the presence of a benzene ring substituted with an oct-1-en-1-yl sulfanyl group and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene typically involves the reaction of oct-1-en-1-thiol with 2-(propan-2-yl)benzene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as distillation or chromatography to isolate the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and waste, adhering to principles of green chemistry.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavoring agents, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The compound’s effects are mediated through its ability to modulate redox states, interact with enzymes, and influence cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene: Shares a similar sulfanyl group but differs in the presence of fluorine atoms, which can significantly alter its reactivity and applications.
(E)-1-Allyl-2-(prop-1-en-1-yl)disulfane:
Uniqueness: 1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene is unique due to its specific combination of an oct-1-en-1-yl sulfanyl group and an isopropyl group on a benzene ring
Eigenschaften
CAS-Nummer |
830320-94-0 |
|---|---|
Molekularformel |
C17H26S |
Molekulargewicht |
262.5 g/mol |
IUPAC-Name |
1-oct-1-enylsulfanyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C17H26S/c1-4-5-6-7-8-11-14-18-17-13-10-9-12-16(17)15(2)3/h9-15H,4-8H2,1-3H3 |
InChI-Schlüssel |
FVUTWDIAQHTRLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CSC1=CC=CC=C1C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


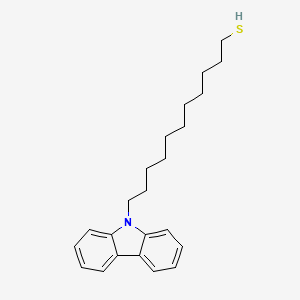
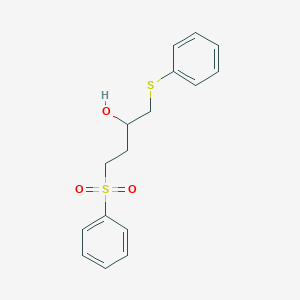
![Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B14201936.png)
![1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14201940.png)
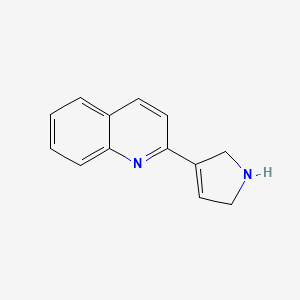
![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl-](/img/structure/B14201965.png)
![2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14201968.png)

![L-Alanyl-N-[(2-nitrophenyl)methyl]glycine](/img/structure/B14201975.png)
![Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)-](/img/structure/B14201979.png)
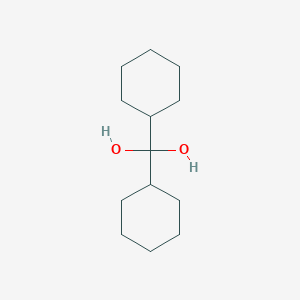
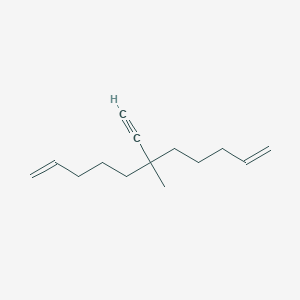
![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201996.png)

